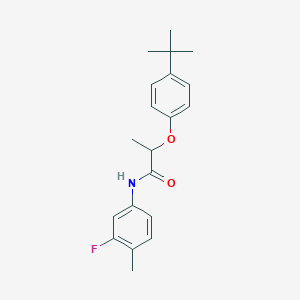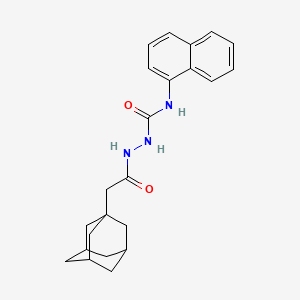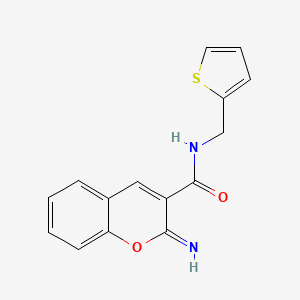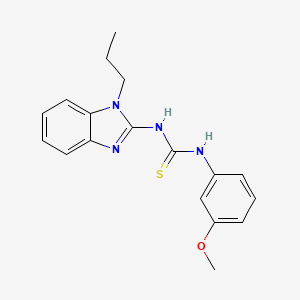![molecular formula C18H26N4S B4279142 N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279142.png)
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea
Descripción general
Descripción
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea, also known as Compound 17, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has shown promising results in various studies, making it an interesting subject of research.
Mecanismo De Acción
The mechanism of action of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a crucial role in cancer cell growth and survival. Additionally, it has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis, which is crucial for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and suppression of tumor growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to inhibit angiogenesis by decreasing the expression of VEGF and other angiogenesis-related proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 in lab experiments is its high potency and selectivity towards cancer cells and inflammation-related proteins. Moreover, it has shown low toxicity towards normal cells, making it a potential candidate for clinical use. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which needs to be further studied to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17. One of the potential areas of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics, which will provide valuable information for its clinical use. Moreover, studies on its potential synergistic effects with other anticancer drugs and its use in combination therapy can also be explored. Finally, research on its potential use in the treatment of other diseases, such as inflammatory and angiogenesis-related disorders, can also be investigated.
Conclusion
In conclusion, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 is a novel small molecule that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and angiogenesis-related disorders make it an interesting subject of research. Further studies are needed to elucidate its mechanism of action, determine its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapy and the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea 17 has been extensively studied for its potential therapeutic applications in various fields of research. It has shown significant anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, and suppressing tumor growth. Moreover, it has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
Propiedades
IUPAC Name |
1-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-14-6-8-15(9-7-14)12-19-17(23)21-16(18(2,3)4)13-22-11-5-10-20-22/h5-11,16H,12-13H2,1-4H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDLHIUUECSBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC(CN2C=CC=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4279078.png)
![N,N-dibenzyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B4279081.png)
![6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279087.png)
![methyl 6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279092.png)

![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-butyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4279106.png)
![3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)
![6-tert-butyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279129.png)
![methyl 4-(4-ethylphenyl)-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279137.png)

